3-(Piperidin-4-ylmethyl)aniline
Description
3-(Piperidin-4-ylmethyl)aniline is an aniline derivative featuring a piperidin-4-ylmethyl group substituted at the 3-position of the aromatic ring. Piperidine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to engage with target receptors .
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H18N2/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8,13H2 |
InChI Key |
NWFKQZYOVDGMHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(Piperidin-4-ylmethyl)aniline and its analogs, based on evidence-derived
†Calculated based on structural analogs.
Structural and Functional Differences
- Substituent Position on Aniline : The 3-position substitution (as in this compound) may confer steric and electronic effects distinct from 4-substituted analogs like 4-(Piperidin-1-ylmethyl)aniline. For example, 3-substituted derivatives may exhibit altered binding affinities in receptor-ligand interactions .
- Piperidine Substitution: The 4-ylmethyl group (vs. Piperidin-4-yl derivatives are more likely to adopt chair conformations, affecting their interaction with hydrophobic pockets in proteins .
- Functional Group Modifications : The presence of sulfonyl (e.g., 4-(Piperidin-1-ylsulfonyl)aniline) or halogen groups (e.g., 5-chloro-2-fluoro analog) introduces polarity or electron-withdrawing effects, impacting reactivity and stability .
Research Findings and Data
- Purity and Quality : High-purity analogs (95–98%) are achievable, as demonstrated for 3-(Piperidin-1-ylmethyl)aniline and 4-(Piperidin-1-ylmethyl)aniline, ensuring reliability in research and industrial applications .
- Similarity Scores : Computational analyses (e.g., ) rank 4-(Piperidin-1-ylmethyl)aniline (similarity score: 0.78) lower than 3-(Piperidin-4-ylmethyl)-1H-indole (score: 0.82), highlighting the impact of heterocyclic fusion on molecular similarity .
- Regulatory Status : Sulfonyl-containing analogs like 3-[(Morpholin-4-yl)sulphonyl]aniline require compliance with safety regulations, though specific data for this compound remain undocumented .
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